molecular formula C10H13NO3 B13561240 2-Amino-1-(2-hydroxy-3-methoxyphenyl)propan-1-one

2-Amino-1-(2-hydroxy-3-methoxyphenyl)propan-1-one

Cat. No.: B13561240
M. Wt: 195.21 g/mol
InChI Key: GSHBJXGYLZAVKV-UHFFFAOYSA-N
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Description

2-Amino-1-(2-hydroxy-3-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenylpropanone, featuring an amino group, a hydroxyl group, and a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-hydroxy-3-methoxyphenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-3-methoxybenzaldehyde and nitroethane.

    Condensation Reaction: The aldehyde and nitroethane undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form a nitrostyrene intermediate.

    Reduction: The nitrostyrene intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Hydrolysis: The final step involves hydrolysis of the amine to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-hydroxy-3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted phenylpropanone derivatives, which can have different functional groups attached to the phenyl ring or the amino group.

Scientific Research Applications

2-Amino-1-(2-hydroxy-3-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-hydroxy-3-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(2-methoxyphenyl)propane: This compound lacks the hydroxyl group present in 2-Amino-1-(2-hydroxy-3-methoxyphenyl)propan-1-one.

    2-Propanone, 1-(4-methoxyphenyl): This compound has a similar structure but differs in the position of the methoxy group and the absence of the amino group.

Uniqueness

This compound is unique due to the presence of both the hydroxyl and methoxy groups on the phenyl ring, as well as the amino group on the propanone chain. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-amino-1-(2-hydroxy-3-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H13NO3/c1-6(11)9(12)7-4-3-5-8(14-2)10(7)13/h3-6,13H,11H2,1-2H3

InChI Key

GSHBJXGYLZAVKV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)OC)O)N

Origin of Product

United States

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